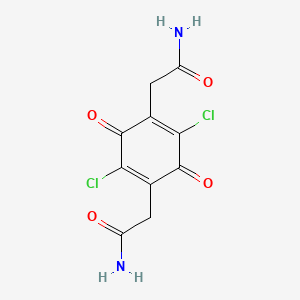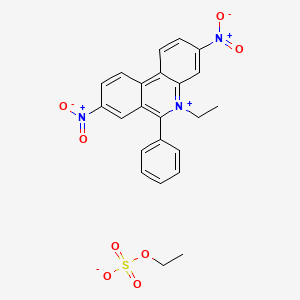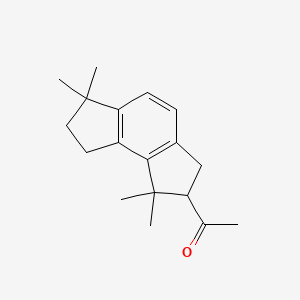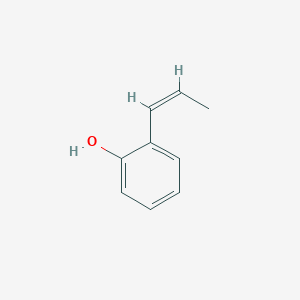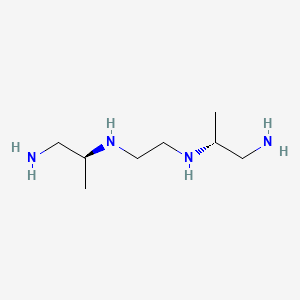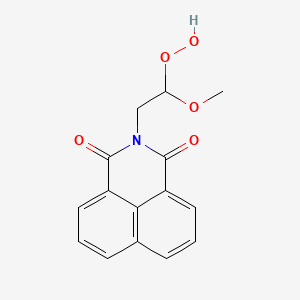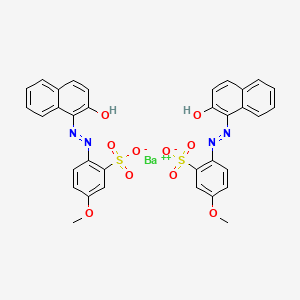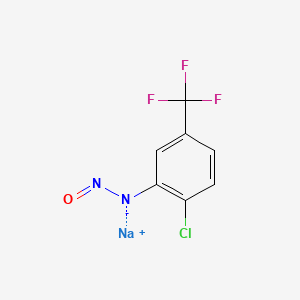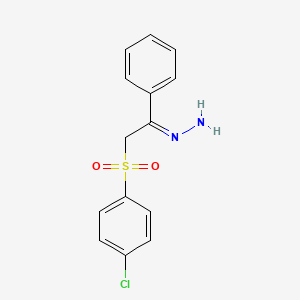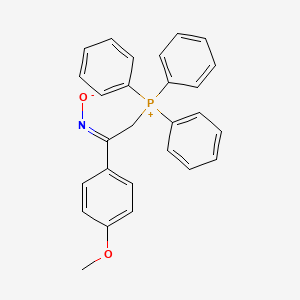
3-(4-Methoxyphenyl)-5,5,5-triphenyl-4,5-dihydro-1,2,5lambda(5)-oxazaphosphole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 304610 is a chemical compound with the molecular formula C27H24NO2P. It is known for its unique structure and properties, which make it a subject of interest in various scientific fields, including chemistry, biology, and medicine .
Vorbereitungsmethoden
The synthesis of NSC 304610 involves several steps, starting with the preparation of the necessary precursors. The synthetic route typically includes the following steps:
Formation of the core structure: This involves the reaction of specific organic compounds under controlled conditions to form the core structure of NSC 304610.
Functionalization: The core structure is then functionalized by introducing various functional groups through reactions such as alkylation, acylation, or phosphorylation.
Purification: The final product is purified using techniques such as chromatography to ensure the desired purity and quality.
Analyse Chemischer Reaktionen
NSC 304610 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
NSC 304610 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of NSC 304610 involves its interaction with specific molecular targets and pathways. It is known to influence ion channels and synaptic-related genes, which play a crucial role in neuronal excitability and synaptic transmission. This makes it a potential therapeutic agent for neurological disorders such as Alzheimer’s, Parkinson’s, and amyotrophic lateral sclerosis .
Vergleich Mit ähnlichen Verbindungen
NSC 304610 can be compared with other similar compounds, such as:
NSC 125973: Another compound with similar structural features but different functional groups.
NSC 304611: A closely related compound with slight variations in its molecular structure.
NSC 304612: A compound with similar applications but different chemical properties
The uniqueness of NSC 304610 lies in its specific functional groups and the resulting chemical properties, which make it particularly useful in certain applications.
Eigenschaften
CAS-Nummer |
71426-74-9 |
|---|---|
Molekularformel |
C27H24NO2P |
Molekulargewicht |
425.5 g/mol |
IUPAC-Name |
[(2Z)-2-(4-methoxyphenyl)-2-oxidoiminoethyl]-triphenylphosphanium |
InChI |
InChI=1S/C27H24NO2P/c1-30-23-19-17-22(18-20-23)27(28-29)21-31(24-11-5-2-6-12-24,25-13-7-3-8-14-25)26-15-9-4-10-16-26/h2-20H,21H2,1H3/b28-27+ |
InChI-Schlüssel |
RWUMFRIWGCGYPH-BYYHNAKLSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)/C(=N/[O-])/C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=N[O-])C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[1-[4-(Tert-butyl)phenoxy]ethyl]-5-nitroveratrole](/img/structure/B15178689.png)
